14-O-Acetyldaunomycinone
14-O-Acetyldaunomycinone
Brand Name:
Vulcanchem
CAS No.:
29984-41-6
VCID:
VC21132664
InChI:
InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1
SMILES:
CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Molecular Formula:
C23H20O10
Molecular Weight:
456.4 g/mol
14-O-Acetyldaunomycinone
CAS No.: 29984-41-6
Cat. No.: VC21132664
Molecular Formula: C23H20O10
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29984-41-6 |
|---|---|
| Molecular Formula | C23H20O10 |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | [2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate |
| Standard InChI | InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 |
| Standard InChI Key | HKNGLRVIYRYQHU-MYODQAERSA-N |
| Isomeric SMILES | CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
| SMILES | CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
| Canonical SMILES | CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator